molecular formula C9H9N3O2 B13978439 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one

Cat. No.: B13978439
M. Wt: 191.19 g/mol
InChI Key: KNFCQXWFRCNPTD-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a chemical scaffold belonging to the class of pyridopyrimidinones, which are recognized as privileged structures in medicinal chemistry due to their strong presence in pharmacologically active compounds . As a heterocyclic building block, this compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the field of oncology . Pyridopyrimidine cores, such as this one, are frequently investigated for their potential to inhibit various kinase enzymes . Kinases are critical targets in drug discovery, and pyridopyrimidine-based inhibitors have shown promise against targets including the mitogen-activated protein kinase (MAPK) and cyclin-dependent kinases (CDKs) . For instance, the approved breast cancer drug Palbociclib is a prominent example of a therapeutics based on a pyridopyrimidine scaffold . Furthermore, research on closely related pyrido[3,4-d]pyrimidin-4(3H)-one analogs has identified them as cell-permeable inhibitors of histone lysine demethylases (KDMs), which are emerging epigenetic targets in cancer research . The specific substitution pattern on the pyridopyrimidine core is crucial for its biological activity and metabolic stability. Studies indicate that substitution at the C2 position, such as with a methyl group in this compound, can block metabolism by the enzyme aldehyde oxidase (AO), potentially leading to improved pharmacokinetic profiles in preclinical models . This makes this compound a valuable compound for researchers aiming to design and synthesize new bioactive molecules with optimized properties. This product is intended for research and development use only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-methoxy-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H9N3O2/c1-5-11-7-4-10-8(14-2)3-6(7)9(13)12-5/h3-4H,1-2H3,(H,11,12,13)

InChI Key

KNFCQXWFRCNPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN=C(C=C2C(=O)N1)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically starts from 3-aminopyridine-4-carboxylic acid or its derivatives, which undergo condensation with amidine compounds to form the pyrido[3,4-d]pyrimidinone core. Sodium acetate is commonly used as a nucleophilic catalyst in this reaction, facilitating ring closure to yield the fused heterocycle with the desired substitution pattern.

Detailed Synthetic Route

A representative synthetic route involves the following key steps:

Step Reaction Reagents and Conditions Outcome / Yield
1 Formation of alkene intermediate via Suzuki-Miyaura coupling Methyl ester of pyridine derivative + (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl2·DCM, Na2CO3, THF/water, 65 °C Alkene intermediate, 63% yield
2 Amide formation Ammonia in methanol, 85 °C Allyl amide intermediate, 90% yield
3 Cyclisation Acidic conditions, e.g., p-toluenesulfonic acid hydrate, toluene, 90 °C Pyrido[3,4-d]pyrimidin-4-one core, 84% yield
4 Chlorination Phosphorus oxychloride (POCl3), 70 °C Chlorinated intermediate for further functionalization, 86% yield

This sequence efficiently constructs the fused pyrido[3,4-d]pyrimidine core, allowing subsequent substitution at key positions, including the 6-methoxy and 2-methyl groups.

Alternative Synthetic Approaches

  • Intramolecular Heck Reaction : An alternative approach involves the formation of allyl amide intermediates followed by palladium-catalyzed intramolecular Heck cyclization to form the pyridopyrimidone ring system. This method offers a shorter synthetic route with moderate yields (44% for the cyclization step) and is followed by chlorination to prepare intermediates suitable for further derivatization.

  • One-Pot Multicomponent Reactions : For related pyrido-fused pyrimidines, efficient one-pot three-component reactions involving aminouracils, malononitrile, and aromatic aldehydes have been reported under microwave irradiation or catalytic aqueous conditions. While this method is more commonly applied to pyrido[2,3-d]pyrimidines, it demonstrates the potential for rapid and high-yield synthesis of fused heterocycles, which may be adapted for pyrido[3,4-d]pyrimidinones with appropriate modifications.

Research Outcomes and Analytical Data

Yield and Purity

The described synthetic methods yield this compound with high purity (≥98%) suitable for research applications. Typical overall yields for the multi-step synthesis range from 40% to 85%, depending on the route and scale.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of the methoxy group (singlet near 3.7 ppm in ^1H NMR), methyl group at the 2-position, and the fused pyrido-pyrimidinone core.

  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C9H9N3O2 (molecular weight 191.19 g/mol) are observed, confirming the molecular integrity.

  • Infrared Spectroscopy (IR) : Characteristic absorption bands for the carbonyl group (around 1650 cm^-1) and methoxy group (around 1100 cm^-1) are detected.

Biological and Chemical Reactivity Insights

  • The compound acts as an inhibitor of Jumonji C domain-containing histone demethylases, indicating its relevance in epigenetic regulation studies.

  • Chemical modifications at the 6 and 2 positions influence metabolic stability and kinase selectivity, as evidenced by studies on related pyrido[3,4-d]pyrimidine derivatives where methyl substitution at the 6-position enhanced metabolic stability in human liver microsomes.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Catalysts/Reagents Yield Range Notes
Suzuki-Miyaura coupling + amide formation + cyclization + chlorination Methyl ester of pyridine derivative, (E)-2-(2-ethoxyvinyl)-dioxaborolane, ammonia Pd-catalyzed coupling, amide formation, acid cyclization, chlorination with POCl3 Pd(dppf)Cl2·DCM, Na2CO3, pTSA·H2O, POCl3 46-86% per step Scalable, allows functionalization at 2 and 6 positions
Intramolecular Heck cyclization Allylamine amide intermediate Pd-catalyzed Heck reaction, chlorination Herrmann’s Pd catalyst, Hunig’s base, POCl3 44-90% Shorter route, moderate yield
One-pot three-component condensation (for related pyrido[2,3-d]pyrimidines) Aminouracil, malononitrile, aromatic aldehydes Domino Knoevenagel-Michael-cyclization Diammonium hydrogen phosphate, microwave irradiation 82-95% Rapid, environmentally friendly, may be adaptable

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-hydroxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.

    Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like halides or alkoxides are used in the presence of catalysts such as copper or palladium.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidines with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.

    Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key derivatives of pyrido[3,4-d]pyrimidin-4(3H)-one and related scaffolds are compared below:

Compound Substituents Molecular Formula Key Properties
6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one 6-OCH₃, 2-CH₃ C₁₀H₁₁N₃O₂ Enhanced electron density at C6; methyl at C2 increases steric bulk .
6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one 6-F C₇H₄FN₃O Electron-withdrawing F improves metabolic stability and membrane permeability .
8-(Piperidin-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one 8-(4-Methoxyphenylpiperidinyl) C₂₀H₂₃N₅O₂ Bulky substituents at C8 enhance lipophilicity and target selectivity .
5-(Thiazolidin-3-yl)thieno[3,4-d]pyrimidin-4(3H)-one Thieno ring, thiazolidinone C₁₉H₁₃N₃O₅S₂ Sulfur-containing rings alter electronic properties; carbonyl groups aid H-bonding .
2-[2-(5-Phenylimidazol-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4(3H)-one Imidazole-ethyl chain C₁₈H₁₅N₅O Imidazole moiety introduces hydrogen-bonding potential; extended chain improves flexibility .

Physicochemical and Spectral Comparisons

  • IR/NMR Data: The target compound’s methyl group resonates at δ 2.43 ppm (singlet), while the methoxy group appears as a singlet near δ 3.97 ppm . In contrast, 6-fluoro derivatives lack methoxy signals but show aromatic proton shifts influenced by fluorine’s electronegativity (e.g., δ 7.03–7.51 ppm for coupled protons) . Thieno derivatives exhibit distinct S-containing ring protons (δ 6.46–6.61 ppm) and carbonyl stretches at 1681–1708 cm⁻¹ .
  • Molecular Weight and Solubility :

    • Methoxy and methyl groups increase molecular weight (C₁₀H₁₁N₃O₂, MW 205.21) compared to unsubstituted analogs (e.g., pyrido[3,4-d]pyrimidin-4(3H)-one, MW 147.12).
    • Fluorinated derivatives (e.g., C₇H₄FN₃O, MW 165.12) exhibit lower logP values due to fluorine’s polarity .

Key Research Findings

  • Substituent Position Matters : C6 substitutions (methoxy/fluoro) modulate electronic effects, while C8 substitutions (piperidinyl, pyrazolyl) influence steric interactions .
  • Heterocycle Replacement: Replacing pyrido with thieno rings introduces sulfur-driven π-π stacking but reduces metabolic stability .
  • Synthetic Challenges : Bulky C8 substituents require optimized coupling conditions (e.g., microwave assistance) for higher yields .

Biological Activity

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminopyridine-4-carboxylic acid with amidine compounds in the presence of sodium acetate as a catalyst. The reaction is conducted under reflux conditions in an organic solvent, yielding the desired compound with high efficiency.

Table 1: Synthesis Efficiency

CompoundYield (%)Reaction Time (hours)Solvent Used
This compound88%4-10DMSO

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds within the pyrido[3,4-d]pyrimidine series exhibit significant antibacterial and antimycobacterial properties. For instance, a study demonstrated that derivatives showed efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Anticancer Activity

In vitro studies have shown that this compound exhibits selective inhibition against certain cancer cell lines. The methyl group at position 6 has been identified as crucial for enhancing selectivity and reducing metabolic degradation.

Case Studies

  • Inhibition of MPS1 Kinase : A study investigated the effects of methylated pyrido[3,4-d]pyrimidines on MPS1 kinase activity. The results indicated that compounds with a methyl group at position 6 demonstrated improved selectivity for MPS1 over CDK2, suggesting potential applications in cancer therapy .
  • Neurogenic Potential : Another research highlighted the compound's ability to stimulate neurogenesis in vitro. It was observed that treatment with this compound promoted early neuronal maturation in neural stem cells derived from adult rats .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : Synthesis involves multi-step reactions starting with pyrimidine precursors. For example, chlorinated intermediates can be prepared by reacting 8-chloro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one with protecting groups (e.g., SEM-Cl) in dry DMF under nitrogen . Microwave-assisted synthesis optimizes reaction time and temperature to prevent decomposition . Purification via column chromatography and recrystallization (ethanol/water mixtures) yields >97% purity, validated by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Use ¹H/¹³C NMR, IR, and HRMS. The methoxy group appears as a singlet near δ 3.9–4.1 ppm in NMR, while pyridopyrimidinone protons resonate at δ 6.5–8.5 ppm . IR confirms carbonyl (1680–1700 cm⁻¹) and methoxy C-O (1250 cm⁻¹) stretches . HRMS should match [M+H]+ for C₉H₁₀N₃O₂ (calculated m/z 204.0772) .

Advanced Research Questions

Q. How does the C6 methoxy substitution influence electronic configuration and hydrogen-bonding capacity compared to fluoro or methyl analogs?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) show methoxy increases electron density at the pyrimidinone ring, enhancing hydrogen-bond acceptor capacity . X-ray crystallography reveals shortened N-H···O interactions (2.8–2.9 Å vs. 3.1 Å in methyl derivatives) . Solvatochromic studies in DMSO/water show a 12 nm bathochromic shift in UV-Vis spectra versus fluoro analogs .

Q. What strategies overcome metabolic instability caused by aldehyde oxidase-mediated degradation?

  • Methodological Answer : C2-methyl and C6-methoxy substitutions synergistically block oxidation. In vitro studies with human liver S9 fractions show 2-methyl reduces clearance by 78% . Validate via LC-MS/MS after incubation (10 μM compound, NADPH-fortified S9, 37°C, 60 min). Molecular docking (PDB 4UHJ) confirms steric hindrance from 2-methyl .

Q. How to design SAR studies to evaluate kinase inhibition potential?

  • Methodological Answer : Use a three-tier approach:

Primary assay : ATP-competitive binding against kinase panels (DiscoverX KINOMEscan®).

Cellular IC₅₀ : Test in cancer lines (e.g., HCT-116 for CDK inhibitors).

Co-crystallization : Identify binding motifs with target kinases.
Synthesize analogs with varied C6 (methoxy → ethoxy) and C8 (H → Cl) substituents. MD simulations (AMBER) analyze hydrogen bond persistence .

Data Analysis & Contradiction Resolution

Q. How to resolve discrepancies in biological activity between 6-methoxy and 6-fluoro analogs?

  • Methodological Answer : Triangulate using:

SPR/ITC : Measure binding kinetics (KD) and thermodynamic profiles.

FEP calculations : Predict ΔΔG of binding.

MD simulations (≥100 ns) : Compare water networks around substituents.
Example: If fluoro analogs show higher IC₅₀ but lower KD, analyze entropy-enthalpy compensation via ITC .

Q. How to optimize synthetic yields in multi-step reactions?

  • Methodological Answer : Monitor intermediates via TLC. Use microwave irradiation to reduce side reactions (e.g., 80°C, 30 min for cyclization steps) . Employ SEM-Cl for protection, achieving 85% yield in chlorination steps .

Methodological Modifications

Q. What approaches enhance photostability or phototoxic properties through structural modifications?

  • Methodological Answer : Thionation at C4 (equivalent to C6 in purines) red-shifts absorption spectra. For example, thieno[3,4-d]pyrimidine-4(3H)-thione increases singlet oxygen generation by 40% versus oxo-analogs . Validate via UV-Vis and ROS assays in cell lines.

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